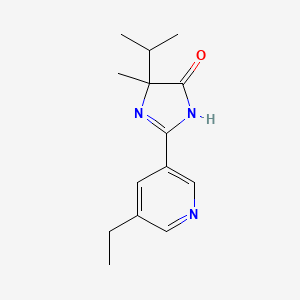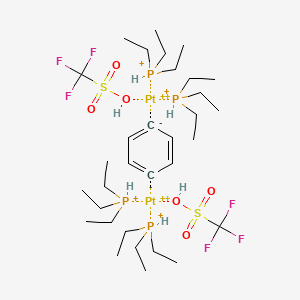
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum is a coordination compound with the molecular formula C32H64F6O6P4Pt2S2 and a molecular weight of 1237.018 g/mol . This compound is known for its unique molecular structure and is used in various scientific research applications.
Métodos De Preparación
The synthesis of Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum involves the reaction of platinum precursors with triethylphosphine and trifluoromethanesulfonate. The reaction conditions typically include controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound.
Análisis De Reacciones Químicas
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum is utilized in several scientific research fields:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in cancer treatment.
Industry: It is used in industrial processes that require specific catalytic properties.
Mecanismo De Acción
The mechanism by which Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum can be compared with other platinum-based coordination compounds, such as:
Cisplatin: Known for its use in cancer therapy, cisplatin has a different ligand structure and mechanism of action.
Carboplatin: Another platinum-based drug used in chemotherapy, with a different set of ligands and pharmacokinetics.
Oxaliplatin: Used in cancer treatment, oxaliplatin has a distinct ligand environment compared to this compound.
The uniqueness of this compound lies in its specific ligand arrangement and the resulting chemical properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C32H70F6O6P4Pt2S2+6 |
|---|---|
Peso molecular |
1243.1 g/mol |
Nombre IUPAC |
benzene;platinum(2+);triethylphosphanium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/4C6H15P.C6H4.2CHF3O3S.2Pt/c4*1-4-7(5-2)6-3;1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h4*4-6H2,1-3H3;1-2,5-6H;2*(H,5,6,7);;/q;;;;-2;;;2*+2/p+4 |
Clave InChI |
JRJAWEGNQXMTBQ-UHFFFAOYSA-R |
SMILES canónico |
CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.C1=C[C-]=CC=[C-]1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Pt+2].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)
![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)


![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene](/img/structure/B13429330.png)
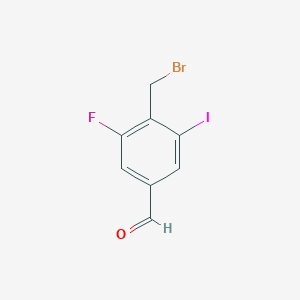
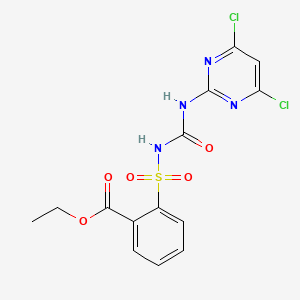
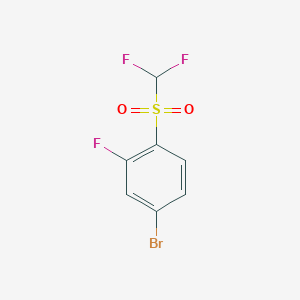
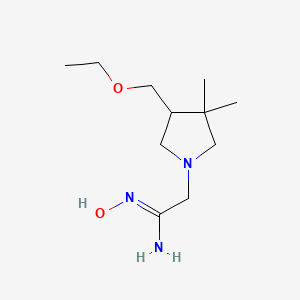
![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)

![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)
